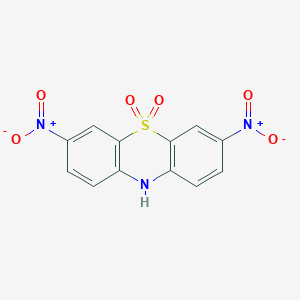

3,7-dinitro-10H-phenothiazine 5,5-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

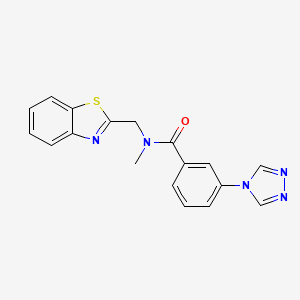

Phenothiazine derivatives are significant in various fields due to their unique chemical structures and properties. They have been extensively studied for their electrochemical, photovoltaic, and photophysical properties. "3,7-dinitro-10H-phenothiazine 5,5-dioxide" is a specific derivative of phenothiazine that incorporates nitro groups and oxygen functionalities, which could potentially influence its electronic and optical properties.

Synthesis Analysis

The synthesis of phenothiazine derivatives often involves complex reactions, including oxidative phosphorylation, Buchwald-Hartwig coupling, and oxidative polymerization. For example, Swoboda et al. (2022) detailed the synthesis of phenothiazine derivatives through phosphorylation and provided insights into their structural characteristics, hinting at methodologies that might apply to synthesizing "3,7-dinitro-10H-phenothiazine 5,5-dioxide" (Swoboda et al., 2022).

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives reveals the importance of sulfur and nitrogen atoms in defining their electronic and optical properties. X-ray diffraction, NMR, and DFT computational studies provide deep insights into the arrangement of atoms and the electronic structure, as discussed by Swoboda et al. (2022), who characterized phenothiazine derivatives at the molecular level (Swoboda et al., 2022).

Chemical Reactions and Properties

Phenothiazine derivatives undergo various chemical reactions, including oxidation and coupling, which significantly affect their electronic and optical properties. The introduction of nitro groups and oxygen functionalities in "3,7-dinitro-10H-phenothiazine 5,5-dioxide" likely alters its reactivity and interaction with other molecules. The synthesis and characterizations of similar compounds provide a basis for understanding the chemical behavior of this specific derivative.

Physical Properties Analysis

The physical properties of phenothiazine derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure and the presence of functional groups, as illustrated in the synthesis and characterization studies of phenothiazine derivatives.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic properties of phenothiazine derivatives, are determined by their molecular structure and substituents. The "3,7-dinitro-10H-phenothiazine 5,5-dioxide" derivative, with its nitro and dioxide groups, exhibits unique chemical behaviors that can be inferred from studies on similar compounds.

Applications De Recherche Scientifique

Dye-Sensitized Solar Cells

Phenothiazine derivatives, including structures similar to 3,7-dinitro-10H-phenothiazine 5,5-dioxide, are crucial for enhancing the diversity and efficiency of dye-sensitized solar cells (DSSCs). These compounds are investigated for their roles in increasing photovoltaic performance through structural modification. The substitution at the 3, 7, and 10 positions of the phenothiazine core has been studied for optimizing the light-absorbing capabilities and electron transfer processes, which are essential for improving the efficiency of DSSCs (Buene, Hagfeldt, & Hoff, 2019).

Photochemotherapy

Phenothiazine derivatives are also explored for potential applications in photochemotherapy. Their ability to generate singlet oxygen when exposed to light makes them suitable as photosensitizers in the treatment of cancer. Specifically, the structural manipulation of phenothiazine, including dinitro-substitution, is investigated to optimize their photosensitizing efficacy and explore their therapeutic potential in cancer treatment (Wainwright, Grice, & Pye, 1999).

Advanced Material Sciences

In the field of advanced materials, phenothiazine derivatives, including 3,7-dinitro-10H-phenothiazine 5,5-dioxide, have been synthesized and characterized for their unique properties, such as phosphorescence. These materials are being explored for their potential applications in organic light-emitting diodes (OLEDs) and other photonic devices, where their ability to emit light can be harnessed for various technological applications. Studies focus on understanding their structural and electronic properties to design more efficient materials for electronics and photonics (Swoboda et al., 2022).

Propriétés

IUPAC Name |

3,7-dinitro-10H-phenothiazine 5,5-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O6S/c16-14(17)7-1-3-9-11(5-7)22(20,21)12-6-8(15(18)19)2-4-10(12)13-9/h1-6,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCZVCSNFOGMGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5523613.png)

![2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5523615.png)

![[1-[3-(2-aminoethyl)benzyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol dihydrochloride](/img/structure/B5523625.png)

![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}chromane-3-carboxamide](/img/structure/B5523637.png)

![3-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523651.png)

![2-[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5523652.png)

![(1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523667.png)

![4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523699.png)

![3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523704.png)